

Application Notes and Protocols for Fasiglifam (TAK-875) in Preclinical Animal Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasiglifam, also known as TAK-875, is a selective agonist for G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is primarily expressed in pancreatic β -cells and plays a role in glucose-stimulated insulin secretion.[3][4] Fasiglifam was developed as a potential treatment for type 2 diabetes.[4][5] These application notes provide a summary of reported dosages and protocols for the use of Fasiglifam (TAK-875) in preclinical animal studies to guide researchers in their experimental design.

Quantitative Data Summary

The following tables summarize the reported dosages of Fasiglifam (TAK-875) used in various preclinical animal models.

Table 1: Single-Dose Administration of Fasiglifam (TAK-875) in Rats



Animal Model	Dosage Range (mg/kg)	Route of Administrat ion	Vehicle	Key Findings	Reference
Zucker Diabetic Fatty (ZDF) Rats	3 - 10	Oral Gavage	Not Specified	Improved postprandial and fasting hyperglycemia.	[2]
Sprague Dawley Rats	10	Oral Gavage	0.5% Methocel	No adverse reactions observed.	[6]
Sprague Dawley Rats	30	Oral Gavage	Not Specified	Did not alter fasting glucose levels in normoglycem ic rats.	[1]
Sprague Dawley Rats	50	Oral Gavage	0.5% Methocel	No adverse reactions observed.	[6]
Sprague Dawley Rats	100	Oral Gavage	0.5% Methocel	Investigated for potential drug-induced liver injury.	[7]
Sprague Dawley Rats	5	Intravenous	Not Specified	Pharmacokin etic analysis.	[6]

Table 2: Repeat-Dose Administration of Fasiglifam (TAK-875) in Rats



Animal Model	Dosage (mg/kg/da y)	Duration	Route of Administr ation	Vehicle	Key Findings	Referenc e
Zucker Diabetic Fatty (ZDF) Rats	10 (twice daily)	6 weeks	Oral Gavage	Not Specified	Significantl y decreased glycosylate d hemoglobi n (GHb).	[2]
Sprague Dawley Rats	100, 300, 1000	5 days	Oral Gavage	0.5% Methocel	Investigate d for potential drug- induced liver injury; high doses led to increases in ALT, bilirubin, and bile acids.	[7][8]
Sprague Dawley Rats	500	28 days	Oral Gavage	0.5% Methocel	Investigate d for potential drug- induced liver injury.	[7]

Table 3: Single-Dose Administration of Fasiglifam (TAK-875) in Other Animal Models



Animal Model	Dosage (mg/kg)	Route of Administrat ion	Vehicle	Key Findings	Reference
Dogs	30	Oral Gavage	0.5% Methocel	Investigated for potential drug-induced liver injury.	[7]

Signaling Pathway

Fasiglifam (TAK-875) acts as an agonist at the GPR40 receptor, which is coupled to the Gq/11 protein. Upon activation, it stimulates the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels, which in turn enhances glucose-dependent insulin secretion from pancreatic β-cells.



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GPR40 Signaling Pathway for Fasiglifam (TAK-875).

Experimental Protocols

Protocol 1: Oral Glucose Tolerance Test (OGTT) in Zucker Diabetic Fatty (ZDF) Rats

Objective: To assess the effect of a single oral dose of Fasiglifam (TAK-875) on glucose tolerance in a diabetic animal model.

Materials:



- Fasiglifam (TAK-875)
- Vehicle (e.g., 0.5% methylcellulose in water)
- Glucose solution (e.g., 2 g/kg)
- Zucker Diabetic Fatty (ZDF) rats
- Oral gavage needles
- Blood glucose monitoring system

Procedure:

- Fast the ZDF rats overnight (approximately 16 hours) with free access to water.
- Record the baseline blood glucose level (t=0) from the tail vein.
- Administer Fasiglifam (TAK-875) at the desired dose (e.g., 3-10 mg/kg) or vehicle via oral gavage.
- After a specified time (e.g., 60 minutes), administer a glucose solution (e.g., 2 g/kg) via oral gavage.
- Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
- Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Protocol 2: Chronic Dosing for Glycemic Control Assessment in ZDF Rats

Objective: To evaluate the long-term effects of Fasiglifam (TAK-875) on glycemic control in a diabetic animal model.

Materials:



- Fasiglifam (TAK-875)
- Vehicle (e.g., 0.5% methylcellulose in water)
- Zucker Diabetic Fatty (ZDF) rats
- Oral gavage needles
- Equipment for measuring glycosylated hemoglobin (GHb)

Procedure:

- House the ZDF rats under standard conditions with free access to food and water.
- Administer Fasiglifam (TAK-875) at the desired dose (e.g., 10 mg/kg, twice daily) or vehicle via oral gavage for the duration of the study (e.g., 6 weeks).
- Monitor animal health and body weight regularly.
- At the end of the treatment period, collect blood samples for the analysis of glycosylated hemoglobin (GHb) levels.
- Compare the GHb levels between the treatment and vehicle control groups to assess longterm glycemic control.

Protocol 3: Investigation of Drug-Induced Liver Injury in Sprague Dawley Rats

Objective: To assess the potential for Fasiglifam (TAK-875) to cause liver injury at high doses.

Materials:

- Fasiglifam (TAK-875)
- Vehicle (0.5% Methocel)
- Sprague Dawley rats





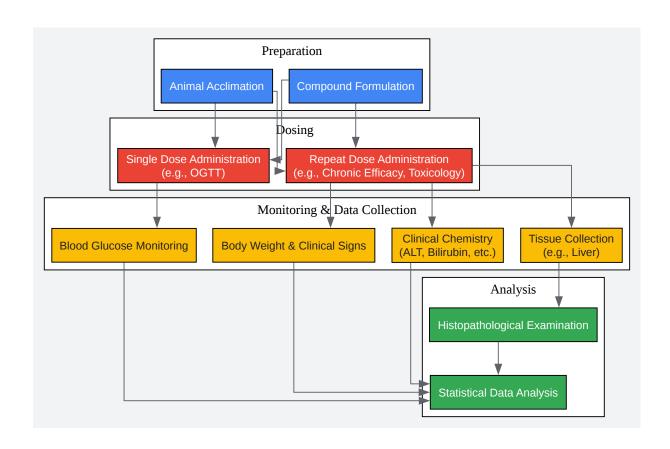


- Oral gavage needles
- Equipment for clinical chemistry analysis (ALT, bilirubin, bile acids)
- Histology equipment

Procedure:

- House the Sprague Dawley rats under standard conditions.
- Administer Fasiglifam (TAK-875) at high doses (e.g., 100, 300, 1000 mg/kg/day) or vehicle via oral gavage for a specified period (e.g., 5 days).[7]
- Collect blood samples at the end of the study for clinical chemistry analysis of liver function markers such as alanine aminotransferase (ALT), bilirubin, and total bile acids.
- Euthanize the animals and collect liver tissue for histopathological examination.
- Process the liver tissue, section, and stain with hematoxylin and eosin (H&E) to evaluate for signs of hepatocellular damage, such as hypertrophy and necrosis.[7][8]





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General Experimental Workflow for Preclinical Studies.

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